

An In-depth Technical Guide to the Spectroscopic Data of 2,4-Dimethoxythiophenol

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Compound of Interest

Compound Name: 2,4-Dimethoxythiophenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2,4-dimethoxythiophenol**, a key aromatic thiol derivative. Due to the limited availability of complete, published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of closely related analogs and established principles of spectroscopic interpretation. The information herein serves as a valuable resource for the identification, characterization, and quality control of **2,4-dimethoxythiophenol** in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,4-dimethoxythiophenol**.

Table 1: Predicted ^1H NMR Spectral Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.35	d	~8.5	H-6
~6.50	d	~2.5	H-3
~6.45	dd	~8.5, ~2.5	H-5
~3.88	s	-	OCH ₃ (C4)
~3.85	s	-	OCH ₃ (C2)
~3.40	s	-	SH

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~162	C4
~160	C2
~135	C6
~115	C1
~105	C5
~98	C3
~56.0	OCH ₃ (C4)
~55.5	OCH ₃ (C2)

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch (in OCH ₃)
~2600-2550	Weak	S-H Stretch
~1610, ~1500	Strong, Medium	Aromatic C=C Stretch
~1250, ~1040	Strong	C-O Stretch (Aryl Ether)
~830	Strong	C-H Out-of-plane bend (1,2,4-trisubstituted)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
170	High	[M] ⁺ (Molecular Ion)
155	Medium	[M - CH ₃] ⁺
127	Medium	[M - CH ₃ - CO] ⁺
99	Low	[M - CH ₃ - CO - CO] ⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **2,4-dimethoxythiophenol** (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

- Instrumentation: ^1H and ^{13}C NMR spectra are acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
- ^1H NMR Acquisition: Standard acquisition parameters are utilized. The spectral width is typically set to cover a range of 0 to 10 ppm.
- ^{13}C NMR Acquisition: Proton-decoupled spectra are generally acquired to simplify the spectrum to single lines for each unique carbon atom. The spectral width is typically set from 0 to 200 ppm.

2. Infrared (IR) Spectroscopy

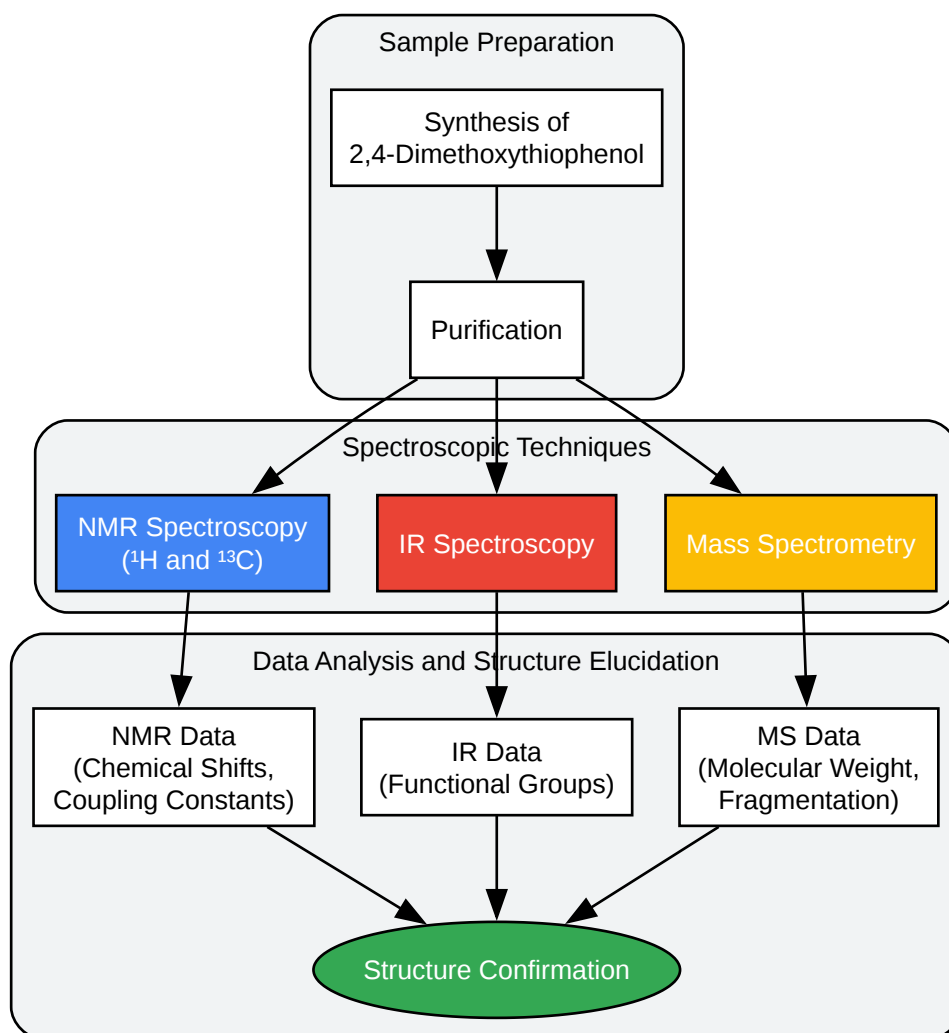
- Sample Preparation: A small amount of neat **2,4-dimethoxythiophenol** is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film of the sample can be prepared between two sodium chloride plates.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically scanned over a range of 4000 to 400 cm^{-1} . A background spectrum of the clean ATR crystal or salt plates is recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. In this process, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2,4-dimethoxythiophenol**.



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Caption: Workflow for Spectroscopic Analysis.

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